molecular formula C10H7BrN2O2 B13090540 6-Bromo-2-methylquinazoline-4-carboxylic acid

6-Bromo-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13090540
M. Wt: 267.08 g/mol
InChI Key: NYIBQQHZAPEWNO-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinazoline-4-carboxylic acid (CAS 1780515-96-9) is a high-purity chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in the development of biologically active molecules, and is characterized by a bromine substituent that serves as a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The carboxylic acid functional group also provides a versatile site for conjugation or further derivatization, making this reagent a valuable building block for creating diverse compound libraries. Research into quinazoline derivatives has demonstrated their potential as anticancer agents, with some compounds exhibiting activity against renal, melanoma, and breast cancer cell lines . The bromo-quinazoline core is a key intermediate in the synthesis of novel compounds for evaluating cytotoxic properties . Furthermore, this scaffold is investigated for its role in creating potential inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are established targets in cancer therapy . The compound is offered for Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

NYIBQQHZAPEWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

  • Bromination of a suitable quinazoline precursor at the 6-position,
  • Oxidation to introduce or modify the carboxylic acid group at position 4,
  • Esterification or direct isolation of the carboxylic acid derivative.

Detailed Synthetic Routes

Bromination of Quinazoline Precursors
  • Starting from 2-methylquinazoline or related quinazolinone compounds, selective bromination at the 6-position is achieved using bromine or brominating agents such as N-bromosuccinimide (NBS).
  • Solvents like acetic acid or dichloromethane are commonly employed.
  • Reaction temperature control (often room temperature to mild heating) is critical to avoid polybromination or side reactions.
  • Example: Bromination of 2-cyclopropyl-4-methylquinazoline with bromine in acetic acid yields the 6-bromo derivative with moderate to good yields (approx. 55% after recrystallization).
Oxidation to Carboxylic Acid
  • Oxidation of methyl or methyl-substituted aromatic rings to carboxylic acids is typically performed using molecular oxygen in the presence of heavy metal catalysts (e.g., cobalt acetate, manganese acetate) and bromide ions as promoters.
  • The reaction is carried out in solvents containing lower aliphatic carboxylic acids (e.g., glacial acetic acid).
  • Typical conditions: 120–200 °C, pressure 10–30 kg/cm², reaction times from 10 minutes to several hours.
  • Example: Oxidation of 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid under these conditions yields high purity product with yields exceeding 90%.
Esterification (Optional Step)
  • The carboxylic acid can be converted to esters (e.g., methyl or ethyl esters) by refluxing with alcohols (methanol, ethanol) in the presence of acid catalysts such as sulfuric acid.
  • Conditions: reflux for 2–15 hours, temperature around 130 °C.
  • Esterification facilitates purification and handling; the ester can be hydrolyzed back to the acid if needed.
  • Example: Methyl esterification of 6-bromo-2-naphthalenecarboxylic acid in methanol with sulfuric acid gives methyl ester in 90% yield and >98% purity.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Pressure (kg/cm²) Reaction Time Yield (%) Purity (%) Notes
Bromination Bromine, triphenylphosphine, acetonitrile 10–40 (controlled) Atmospheric 2 hours Not specified Not specified Controlled addition to avoid overheating
Oxidation 2-bromo-6-methylnaphthalene, Co/Mn acetate, KBr, acetic acid, O₂ 175 30 30 minutes 94.0 94.0 High pressure oxygen oxidation
Esterification 6-bromo-2-naphthalenecarboxylic acid, methanol, H₂SO₄ 130 Atmospheric 2 hours 90.1 98.4 Acid-catalyzed methyl ester formation
Recrystallization Ethanol or ethyl alcohol Reflux Atmospheric Several hours 55–70 High Improves purity and crystal morphology

Data adapted from oxidation and esterification steps reported in patent literature and related quinazoline syntheses.

Research Findings and Optimization Notes

  • Catalyst Selection: Use of cobalt and manganese acetates with potassium bromide as promoters enhances oxidation efficiency and selectivity for carboxylic acid formation.
  • Reaction Control: Maintaining oxygen concentration in exhaust gases between 0.1–8% by volume improves safety and reaction control during oxidation.
  • Solvent Choice: Lower aliphatic carboxylic acids (e.g., acetic acid) provide a suitable medium for oxidation, while alcohol solvents (methanol, ethanol) are preferred for esterification and recrystallization.
  • Purification: Recrystallization from ethanol or ethyl alcohol is effective for obtaining high-purity products with well-defined crystal morphology.
  • Yield Enhancement: Optimization of bromination stoichiometry, reaction time, and temperature can significantly improve yields and reduce byproducts.
  • Structural Confirmation: Analytical techniques such as high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming product purity and structure.

Summary of Preparation Methodology

Preparation Stage Key Reagents & Conditions Purpose Outcome
Bromination Bromine, triphenylphosphine, acetonitrile, 10–40 °C Introduce bromine at 6-position 2-bromo-6-methylquinazoline intermediate
Oxidation Co/Mn acetates, KBr, acetic acid, O₂, 175 °C, 30 kg/cm² Convert methyl to carboxylic acid 6-Bromo-2-methylquinazoline-4-carboxylic acid
Esterification Methanol or ethanol, sulfuric acid, reflux Form methyl/ethyl ester for purification Methyl/ethyl ester derivative for isolation
Recrystallization Ethanol or ethyl alcohol Purify and improve crystal form High purity crystalline product

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include new aryl or alkyl-substituted quinazoline derivatives.

Scientific Research Applications

6-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinazoline Family

Key analogs are compared based on substituent positions, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Properties Reference CAS/ID
6-Bromo-2-methylquinazoline-4-carboxylic acid C₁₀H₇BrN₂O₂ 283.08 Br (6), CH₃ (2), COOH (4) Cross-coupling precursor, drug design Not explicitly provided
7-Bromo-2-methylquinazolin-4(3H)-one C₉H₇BrN₂O₂ 255.07 Br (7), CH₃ (2), O (4) Kinase inhibition studies 403850-89-5
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate C₁₁H₈BrClN₂O₂ 315.55 Br (6), Cl (4), COOEt (2) Intermediate in antimalarial research BBO000661
6-Bromo-2-phenylquinazolin-4(3H)-ones C₁₄H₉BrN₂O 293.14 Br (6), Ph (2), O (4) Anthelmintic/antibacterial agents Synthesized

Key Observations:

  • Substituent Position Impact : The bromine position (6 vs. 7) significantly alters electronic properties and reactivity. For example, 7-bromo derivatives are less common in cross-coupling due to steric hindrance compared to 6-bromo isomers .
  • Functional Group Influence: The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to esters (e.g., ethyl carboxylate) or ketones (quinazolinones) .
  • Biological Activity: 6-Bromo-2-phenylquinazolin-4(3H)-ones exhibit notable anthelmintic activity (IC₅₀ = 12.3 µg/mL against Haemonchus contortus), suggesting that the phenyl group at position 2 enhances bioactivity compared to methyl substituents .

Comparison with Chromene/Chromane Derivatives

Compounds with chromene or chromane cores share functional similarities but differ in ring structure.

Table 2: Chromene/Chromane Analogs
Compound Name Molecular Formula Molecular Weight Core Structure Key Features Reference CAS/ID
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₇BrO₄ 283.07 Chromene Methyl at 4, Br at 6, COOH at 3 773109-55-0
6-Bromo-4-oxochroman-2-carboxylic acid C₁₀H₇BrO₄ 269.05 Chromane Oxo at 4, Br at 6, COOH at 2 32663-93-7

Key Observations:

  • Ring Saturation : Chromane derivatives (saturated) exhibit lower reactivity in electrophilic substitutions compared to chromenes (unsaturated) .
  • Application Focus : Chromene-carboxylic acids are used in materials science for optical applications, whereas quinazoline derivatives are prioritized in drug discovery .

Biological Activity

6-Bromo-2-methylquinazoline-4-carboxylic acid is a quinazoline derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 4-position, which contribute to its unique reactivity and biological profile.

  • Molecular Formula : C10H8BrN2O2
  • Molecular Weight : 239.07 g/mol

The presence of the bromine and carboxylic acid groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound acts as a potent inhibitor of CYP1A2, an enzyme involved in drug metabolism, suggesting implications for drug-drug interactions and potential therapeutic uses in oncology.

Case Study:
In vitro studies have shown that derivatives of quinazoline, including this compound, can induce apoptosis in cancer cell lines. For example, similar compounds have demonstrated IC50 values indicating effective cell cycle arrest and apoptosis induction in MCF-7 breast cancer cells .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78MCF-7

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties, particularly against various kinases and metabolic enzymes. The inhibition of CYP1A2 is crucial for understanding its pharmacokinetic profile and potential side effects when co-administered with other drugs .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to specific enzymes such as CYP1A2.
  • Cell Cycle Regulation : Inducing cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
7-Bromo-2-methylquinazolin-4(3H)-one403850-89-50.78
8-Bromo-6-methylquinazolin-4(3H)-one215115-09-60.74
4-Oxo-1,4-dihydroquinazoline-6-carboxamide150454-06-10.77

These compounds share the quinazoline framework but differ in their substituents, which can significantly influence their biological activities and pharmacological profiles.

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